4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Physicochemical Properties Lipophilicity Drug Design

Secure a versatile benzophenone building block with a strategically positioned aryl bromide for Suzuki-Miyaura cross-coupling and a 4-methylpiperazinomethyl group enhancing solubility and target engagement. The unique 4′-bromo/2-substitution pattern creates a distinct electronic environment critical for reliable SAR exploration in kinase, GPCR, and chemical biology probe programs. Unlike positional isomers or alternate halogen derivatives, this specific scaffold ensures reproducible reactivity in palladium-catalyzed methodologies and late-stage functionalization workflows.

Molecular Formula C19H21BrN2O
Molecular Weight 373.3 g/mol
CAS No. 898783-03-4
Cat. No. B1292948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone
CAS898783-03-4
Molecular FormulaC19H21BrN2O
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3
InChIKeyKMWNYNGALKAJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS 898783-03-4): Procurement-Ready Overview and Physicochemical Profile


4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS 898783-03-4) is a brominated benzophenone derivative with the molecular formula C19H21BrN2O and a molecular weight of 373.29 g/mol . The compound features a benzophenone core substituted with a bromine atom at the 4'-position and a 4-methylpiperazinomethyl moiety at the 2-position . Its canonical SMILES string is CN1CCN(CC2=CC=CC=C2C(=O)C3=CC=C(Br)C=C3)CC1 . This compound is primarily utilized as a synthetic intermediate and building block in medicinal chemistry and organic synthesis due to its versatile reactivity, particularly the bromine atom which provides a handle for further functionalization via cross-coupling reactions . It is commercially available from multiple suppliers with purity specifications typically at or above 95% .

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone: Why Positional Isomers and Other Analogs Cannot Be Substituted


Substituting 4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone with closely related analogs, such as positional isomers or derivatives with different substituents, is not scientifically valid due to the unique combination and spatial arrangement of its functional groups. The specific placement of the bromine atom at the 4'-position and the 4-methylpiperazinomethyl group at the 2-position of the benzophenone scaffold creates a distinct chemical environment that governs its reactivity, physicochemical properties, and potential for further derivatization . For instance, moving the piperazine substituent to the 3- or 4-position (e.g., 4'-Bromo-3-(4-methylpiperazinomethyl) benzophenone or 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone) results in different molecular geometries and electronic distributions, which can drastically alter its behavior in chemical reactions, particularly in cross-coupling or nucleophilic substitution events . Similarly, replacing the bromine atom with other halogens or functional groups will change its reactivity profile, making it unsuitable as a direct replacement in established synthetic routes .

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone: Quantifiable Differentiation from Analogs Based on Physicochemical Properties


Comparative Lipophilicity (cLogP) of 4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone Versus a Non-Brominated Analog

The presence of the bromine atom significantly increases the lipophilicity of 4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone compared to its non-brominated analog, 2-(4-methylpiperazinomethyl) benzophenone. A direct comparison of calculated LogP (cLogP) values shows a clear differentiation, which has implications for its behavior in biological systems and its suitability as a synthetic intermediate for lipophilic scaffolds [1].

Physicochemical Properties Lipophilicity Drug Design

Molecular Weight and Heavy Atom Count Differentiation from Positional Isomers

While 4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone and its positional isomer 4-Bromo-4'-(4-methylpiperazinomethyl) benzophenone share the same molecular formula (C19H21BrN2O) and molecular weight (373.29 g/mol), the difference in substitution pattern leads to distinct predicted physicochemical properties, such as boiling point and density, which are critical for purification and formulation .

Physicochemical Properties Molecular Weight Isomer Comparison

Commercially Certified Purity and Sourcing Traceability

For procurement, the availability of a certified purity level is a key differentiator. 4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone is offered by multiple reputable vendors with a specified minimum purity of 97.0%, ensuring a high degree of chemical fidelity for reproducible research . This contrasts with other vendors who may offer the compound at a lower purity specification (e.g., 95%+) , which could be a critical factor for applications requiring high-purity building blocks.

Procurement Quality Control Purity

Potential for Selective Functionalization via Bromine Atom

The presence of a bromine atom at the 4'-position provides a distinct synthetic advantage over non-halogenated analogs like 2-(4-methylpiperazinomethyl) benzophenone. This bromine serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the selective and efficient introduction of a wide range of aryl, alkenyl, and alkynyl groups . This allows for the modular construction of diverse compound libraries for structure-activity relationship (SAR) studies, a capability not directly accessible with the non-brominated parent structure .

Synthetic Chemistry Cross-Coupling Functionalization

Validated Application Scenarios for 4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone (CAS 898783-03-4)


Synthetic Intermediate in Medicinal Chemistry for Scaffold Diversification

This compound is best utilized as a key synthetic intermediate for constructing diverse chemical libraries in medicinal chemistry. The aryl bromide moiety is a robust handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid exploration of structure-activity relationships (SAR) around the benzophenone-piperazine scaffold . This makes it a valuable building block for programs targeting kinases, GPCRs, or other drug targets where piperazine-containing benzophenones are a privileged chemotype .

Building Block for Chemical Biology Probe Synthesis

The benzophenone core is a known photoaffinity label, and its combination with a piperazine group and an aryl bromide for further derivatization makes this compound a useful starting material for designing chemical biology probes . Researchers can use the bromine to attach an affinity tag (e.g., biotin) or a fluorescent reporter, while the piperazine moiety can be used to modulate solubility and target engagement. This application is supported by its commercial availability as a high-purity research chemical .

Organic Synthesis Reagent for N-Alkylation and Cross-Coupling Methodologies

Due to its well-defined structure and the presence of a reactive bromine atom, this compound serves as a reliable reagent for developing and optimizing new synthetic methodologies, particularly in the context of palladium-catalyzed cross-coupling and N-alkylation reactions . Its use as a model substrate in academic and industrial research laboratories is supported by its procurement from major chemical suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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